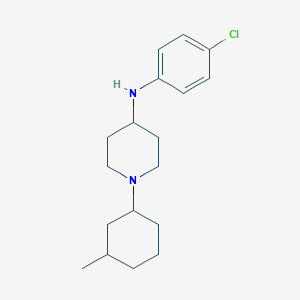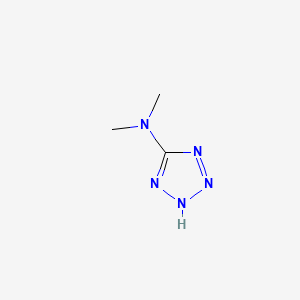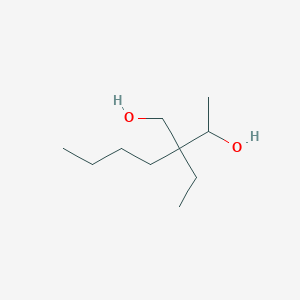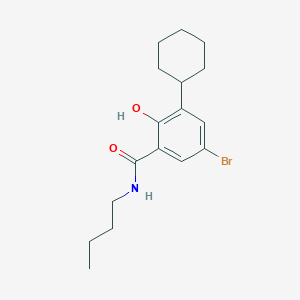![molecular formula C15H23O6P B14742386 Benzyl {[(propan-2-yl)oxy][(propan-2-yl)peroxy]phosphoryl}acetate CAS No. 5436-48-6](/img/structure/B14742386.png)
Benzyl {[(propan-2-yl)oxy][(propan-2-yl)peroxy]phosphoryl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl {[(propan-2-yl)oxy][(propan-2-yl)peroxy]phosphoryl}acetate is a complex organic compound with a unique structure that combines benzyl, isopropyl, and phosphoryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl {[(propan-2-yl)oxy][(propan-2-yl)peroxy]phosphoryl}acetate typically involves multi-step organic reactions. One common method includes the reaction of benzyl alcohol with isopropyl chloroformate to form benzyl isopropyl carbonate. This intermediate is then reacted with phosphorus oxychloride and isopropyl hydroperoxide under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: Benzyl {[(propan-2-yl)oxy][(propan-2-yl)peroxy]phosphoryl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and peroxides.
Reduction: Reduction reactions can yield alcohols and phosphines.
Substitution: Nucleophilic substitution reactions can replace the benzyl or isopropyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include benzyl phosphates, isopropyl alcohols, and various substituted derivatives.
Scientific Research Applications
Benzyl {[(propan-2-yl)oxy][(propan-2-yl)peroxy]phosphoryl}acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive phosphoryl group.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzyl {[(propan-2-yl)oxy][(propan-2-yl)peroxy]phosphoryl}acetate involves its interaction with molecular targets through its phosphoryl and peroxy groups. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions makes it a versatile tool in chemical biology.
Comparison with Similar Compounds
1-[(1-Propoxypropan-2-yl)oxy]propan-2-yl acetate: Similar in structure but lacks the benzyl group.
1-((1-((1-Methoxypropan-2-yl)oxy)propan-2-yl)oxy)propan-2-ol: Contains similar isopropyl and oxy groups but differs in its overall structure.
This detailed overview highlights the significance of Benzyl {[(propan-2-yl)oxy][(propan-2-yl)peroxy]phosphoryl}acetate in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
CAS No. |
5436-48-6 |
|---|---|
Molecular Formula |
C15H23O6P |
Molecular Weight |
330.31 g/mol |
IUPAC Name |
benzyl 2-[propan-2-yloxy(propan-2-ylperoxy)phosphoryl]acetate |
InChI |
InChI=1S/C15H23O6P/c1-12(2)19-21-22(17,20-13(3)4)11-15(16)18-10-14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3 |
InChI Key |
GBYWGPKHDBAARY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OOP(=O)(CC(=O)OCC1=CC=CC=C1)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-3-[(4-methylphenoxy)methyl]benzene](/img/structure/B14742310.png)
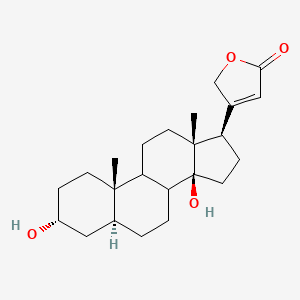
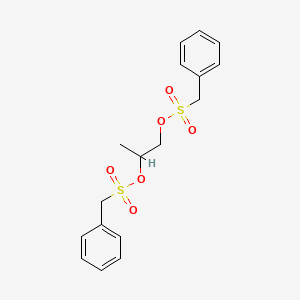
![2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[1-[4-[(2-fluorophenyl)methoxy]phenyl]ethylideneamino]acetamide](/img/structure/B14742333.png)
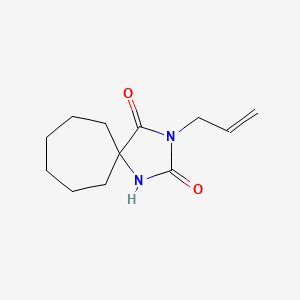
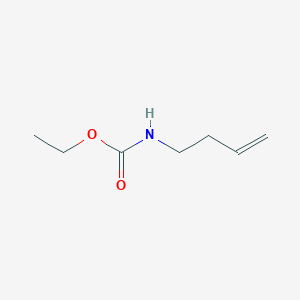
![4-[[(4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]sulfonyl]aniline](/img/structure/B14742352.png)
![1-[2-(1H-Indol-3-YL)ethyl]-3-(methoxycarbonyl)pyridin-1-ium bromide](/img/structure/B14742354.png)
